Bis(4-bromothien-2-yl)iodonium
Description
Structure
2D Structure
Properties
Molecular Formula |
C8H4Br2IS2+ |
|---|---|
Molecular Weight |
451g/mol |
IUPAC Name |
bis(4-bromothiophen-2-yl)iodanium |
InChI |
InChI=1S/C8H4Br2IS2/c9-5-1-7(12-3-5)11-8-2-6(10)4-13-8/h1-4H/q+1 |
InChI Key |
XVZUFDXGGOJXDD-UHFFFAOYSA-N |
SMILES |
C1=C(SC=C1Br)[I+]C2=CC(=CS2)Br |
Canonical SMILES |
C1=C(SC=C1Br)[I+]C2=CC(=CS2)Br |
Origin of Product |
United States |
Synthetic Methodologies for Bis 4 Bromothien 2 Yl Iodonium and Analogous Systems
Precursor Synthesis and Functionalization
The construction of bis(4-bromothien-2-yl)iodonium necessitates the synthesis of appropriately functionalized thiophene (B33073) precursors. This involves highly specific bromination and iodination reactions to place the halogen atoms at the desired positions on the thiophene ring.
The regioselective bromination of thiophene is a critical first step in obtaining the necessary precursors for this compound. The compound 2,4-dibromothiophene (B1333396) is a key intermediate. chemimpex.comcymitquimica.com Its synthesis allows for subsequent functionalization at specific positions. chemimpex.com
Several methods exist for the bromination of thiophenes. The use of N-bromosuccinimide (NBS) is a common approach. For instance, the bromination of 2-[3,5-di(thien-2-yl)-4H-1,2,6-thiadiazin-4-ylidene]-malononitrile with NBS in THF leads to the formation of 2-[3,5-bis(5-bromothien-2-yl)-4H-1,2,6-thiadiazin-4-ylidene]-malononitrile. researchgate.netmdpi.com The reactivity of the thiophene ring can be influenced by existing substituents; electron-withdrawing groups can decrease the reactivity, necessitating an excess of the brominating agent and longer reaction times. mdpi.com
Another method involves the treatment of 2-bromothiophene (B119243) with a mixture of sodamide and potassium tert-butoxide in liquid ammonia, which can produce 3,4-dibromothiophene (B32776). tandfonline.com High yields of 3-bromothiophene (B43185) and 3,4-dibromothiophene have also been achieved using thiophene, aqueous hydrobromic acid, and aqueous hydrogen peroxide solution. researchgate.net The choice of brominating agent and reaction conditions is crucial for achieving the desired regioselectivity. For example, the halogenation of 3-alkylthiophenes can be controlled to yield either monobromo or dibromo derivatives. jcu.edu.au
The resulting 2,4-dibromothiophene is a versatile building block for more complex organic molecules, finding use in materials science and the synthesis of pharmaceuticals and agrochemicals. chemimpex.com
| Precursor | Brominating Agent/Method | Product | Reference |
|---|---|---|---|
| 2-[3,5-di(thien-2-yl)-4H-1,2,6-thiadiazin-4-ylidene]-malononitrile | N-bromosuccinimide (NBS) in THF | 2-[3,5-bis(5-bromothien-2-yl)-4H-1,2,6-thiadiazin-4-ylidene]-malononitrile | researchgate.netmdpi.com |
| 2-Bromothiophene | Sodamide and potassium tert-butoxide in liquid ammonia | 3,4-Dibromothiophene | tandfonline.com |
| Thiophene | Aqueous hydrobromic acid and aqueous hydrogen peroxide | 3-Bromothiophene and 3,4-Dibromothiophene | researchgate.net |
Following bromination, the synthesis of a thienyl iodide is necessary for the eventual formation of the iodonium (B1229267) salt. A key intermediate for this compound is 4-bromo-2-iodothiophene (B2687779). accelachem.comsigmaaldrich.com
The synthesis of thienyl iodides can be achieved through various iodination methods. Direct iodocyclization of 1-mercapto-3-yn-2-ols using molecular iodine in the presence of sodium bicarbonate can yield 3-iodothiophene (B1329286) derivatives. organic-chemistry.org Another approach involves the halogenation of 3-alkylthiophenes with N-iodosuccinimide. jcu.edu.au
For the specific synthesis of 4-bromo-2-iodothiophene, a common strategy involves the transhalogenation of a dibromothiophene precursor. For instance, 2,4-dibromothiophene can be selectively lithiated at the more reactive 2-position followed by quenching with an iodine source to yield 4-bromo-2-iodothiophene. This regioselectivity is driven by the higher acidity of the proton at the 2-position of the thiophene ring. The resulting 4-bromo-2-iodothiophene is a crucial precursor for the synthesis of the target iodonium salt.
Regioselective Bromination of Thiophene Derivatives
Approaches to Diaryliodonium Salt Formation
With the necessary thienyl precursors in hand, the next stage is the formation of the diaryliodonium salt. Several synthetic strategies have been developed for this purpose, including oxidative coupling, ligand exchange reactions, and one-pot procedures.
Oxidative coupling methods are a cornerstone for the synthesis of diaryliodonium salts. These strategies typically involve the oxidation of an aryl iodide to a hypervalent iodine(III) species, which then couples with an arene. acs.org The oxidation of iodoarenes can be achieved with various oxidizing agents, such as m-chloroperbenzoic acid (mCPBA). beilstein-journals.orgorganic-chemistry.org
One common approach is the in situ oxidation of an aryl iodide, followed by coupling with an arene in the same reaction vessel. soton.ac.uk For the synthesis of symmetrical diaryliodonium salts like this compound, an iodoarene precursor, in this case 4-bromo-2-iodothiophene, can be oxidized and then coupled with another molecule of the corresponding thiophene derivative. The use of fluoroalcohol solvents like 2,2,2-trifluoroethanol (B45653) (TFE) can significantly accelerate the dehydrative condensation of [hydroxy(tosyloxy)iodo]arenes (HTIBs) with aromatic compounds to form diaryliodonium salts. nih.gov
Ligand exchange reactions are a fundamental process in the synthesis of diaryliodonium salts. beilstein-journals.orgnsf.gov These reactions involve the exchange of ligands on a hypervalent iodine(III) center. beilstein-journals.org For instance, a pre-formed hypervalent iodine reagent, such as (diacetoxyiodo)benzene (B116549), can react with an arene in the presence of an acid. beilstein-journals.org
The synthesis of unsymmetrical diaryliodonium salts often employs a "dummy" ligand, such as the 2,4,6-trimethoxyphenyl (TMP) group, which is selectively retained on the iodine atom during subsequent arylation reactions. beilstein-journals.org However, for symmetrical salts like this compound, a direct coupling of two identical thienyl moieties is desired.
Fluoride (B91410) ions have been shown to promote rapid aryl exchange in diaryliodonium salts at room temperature. capes.gov.br This highlights the dynamic nature of the ligands attached to the iodine center and can be exploited in the synthesis of new iodonium salts. capes.gov.br The counterion of the diaryliodonium salt also plays a crucial role in its stability and reactivity. beilstein-journals.org
One-pot procedures offer an efficient and often higher-yielding route to diaryliodonium salts by minimizing the number of synthetic steps and purification procedures. organic-chemistry.orgdiva-portal.org These methods are applicable to the synthesis of both symmetrical and unsymmetrical salts.
A general one-pot method for symmetrical diaryliodonium salts involves the reaction of an arene with iodine, an oxidant like Oxone, and sulfuric acid. beilstein-journals.org This allows for an in situ iodination followed by oxidation and coupling. beilstein-journals.org For unsymmetrical salts, a sequential one-pot synthesis can be employed where an aryl iodide is first oxidized with an oxidant like m-CPBA in the presence of an acid, followed by the addition of a different arene. organic-chemistry.orgdiva-portal.org
The synthesis of thienyl-containing iodonium salts has been successfully achieved using one-pot methods. For example, the reaction of an iodoarene with mCPBA and trifluoromethanesulfonic acid (TfOH), followed by the addition of thiophene, can yield the corresponding thienyl(aryl)iodonium salt. diva-portal.orgwiley.com A similar strategy can be envisioned for the synthesis of this compound, starting from 4-bromo-2-iodothiophene and a suitable 4-bromothiophene coupling partner in a one-pot fashion.
| Synthetic Approach | Key Reagents | Product Type | Reference |
|---|---|---|---|
| Oxidative Coupling | Aryl iodide, m-CPBA, Arene | Symmetrical and Unsymmetrical Diaryliodonium Salts | beilstein-journals.orgacs.orgorganic-chemistry.org |
| Ligand Exchange | (Diacetoxyiodo)benzene, Arene, Acid | Unsymmetrical Diaryliodonium Salts | beilstein-journals.org |
| One-Pot Synthesis (Symmetrical) | Arene, Iodine, Oxone, Sulfuric Acid | Symmetrical Diaryliodonium Salts | beilstein-journals.org |
| One-Pot Synthesis (Unsymmetrical) | Aryl iodide, m-CPBA, Acid, Arene | Unsymmetrical Diaryliodonium Salts | organic-chemistry.orgdiva-portal.org |
Role of Specific Oxidants in Iodonium Salt Synthesis (e.g., Oxone-Sulfuric Acid Systems)
The synthesis of diaryliodonium salts, such as this compound, relies heavily on the appropriate choice of an oxidizing agent to facilitate the formation of the hypervalent iodine(III) center. Among the various oxidant systems, the combination of Oxone (potassium peroxymonosulfate) and sulfuric acid has proven to be a highly effective, economical, and versatile option for preparing symmetrical diaryliodonium salts. beilstein-journals.orgresearchgate.netnih.gov This method's broad applicability extends to the synthesis of iodonium salts featuring both electron-donating and electron-withdrawing groups, often resulting in good yields. beilstein-journals.orgnih.gov
The Oxone-sulfuric acid system offers a straightforward one-pot procedure for synthesizing symmetrical diaryliodonium salts directly from arenes or heteroarenes and an iodine source, such as molecular iodine (I₂). beilstein-journals.orgresearchgate.net The reaction proceeds through an in-situ iodination followed by oxidation. beilstein-journals.org This approach is particularly attractive as it avoids the need for pre-functionalized starting materials, contributing to a more atom-economical process. beilstein-journals.org The mechanism involves the generation of a reactive iodine(III) species, which then undergoes electrophilic substitution with two equivalents of the (hetero)aromatic substrate. beilstein-journals.org Research has demonstrated the successful application of this method for a wide array of arenes, yielding the corresponding diaryliodonium hydrogen sulfates. beilstein-journals.org The operational simplicity and the use of inexpensive and readily available reagents make the Oxone-sulfuric acid system a practical choice in synthetic organic chemistry. beilstein-journals.orgresearchgate.netnih.gov A novel approach for preparing imidazole-substituted cyclic iodonium salts also utilizes this oxidative system. csic.eschemrxiv.org
Control of Regiochemistry in Aryl/Heteroaryl Transfer for Unsymmetrical Iodonium Salts
While symmetrical diaryliodonium salts are valuable, unsymmetrical diaryliodonium salts (Ar¹Ar²IX) offer enhanced synthetic utility by enabling the selective transfer of one (hetero)aryl group over the other. The control of this regioselectivity is a critical factor and is predominantly governed by the electronic and steric differences between the two aryl ligands attached to the iodine atom. pdx.edu
Generally, in metal-free reactions, the more electron-deficient and less sterically hindered aryl group is preferentially transferred to the nucleophile. pdx.edunih.gov This selectivity arises from the formation of a λ³-iodane intermediate, where the reaction proceeds via reductive coupling of the nucleophile with the proximal aryl group. pdx.edu The product distribution is often under Curtin-Hammett control, with the energy barrier between the two possible λ³-iodane intermediates being low. pdx.edu
To achieve predictable regioselectivity, a common strategy involves the use of a "dummy" or non-transferable auxiliary ligand. This ligand is designed to be electronically rich or sterically bulky, thus disfavoring its transfer. nih.gov For instance, the 2,4,6-trimethoxyphenyl (TMP) group has been identified as an effective dummy ligand in various aryl transfer processes. nih.govbeilstein-journals.org In metal-catalyzed reactions, the factors governing regioselectivity can differ from those in metal-free systems. nih.gov The development of new unsymmetrical diaryliodonium salts with carefully designed auxiliary ligands is an active area of research aimed at achieving highly selective and efficient aryl transfer reactions. nih.govdiva-portal.org The synthesis of unsymmetrical salts can also be more straightforward than their symmetrical counterparts, especially when dealing with very electron-rich or electron-poor aryl groups.
Reactivity Profiles and Transformational Pathways of Bis 4 Bromothien 2 Yl Iodonium
Arylation/Heteroarylation Reactions
Bis(4-bromothien-2-yl)iodonium is a potent agent for transferring the 4-bromothien-2-yl moiety to various nucleophiles. These arylation reactions are fundamental in constructing complex molecular architectures.
The formation of new carbon-carbon bonds is a cornerstone of organic synthesis. This compound serves as an effective electrophilic source of the 4-bromothien-2-yl group for coupling with carbon-based nucleophiles. Metal-free oxidative cross-coupling reactions, for instance, can occur between heteroarenes and electron-rich arenes. frontiersin.org These transformations can proceed through the in situ formation of a thienyliodonium salt from a thiophene (B33073) and an iodine(III) oxidant like Koser's reagent. frontiersin.org
In a typical reaction, the iodonium (B1229267) salt reacts with a carbanion equivalent, such as an organometallic reagent or an enolate, to yield the corresponding thienyl-substituted product. The driving force for the reaction is the reductive elimination of the hypervalent iodine species, releasing a stable iodoarene, in this case, 4-bromo-2-iodothiophene (B2687779). The versatility of this approach allows for the construction of biaryl and heteroaryl-aryl linkages, which are common motifs in pharmaceuticals and materials science. csic.eschemistry.coach
For unsymmetrical diaryliodonium salts, the chemoselectivity of the aryl transfer is a critical consideration, often dictated by steric and electronic factors of the two aryl groups. frontiersin.orgnih.gov However, for a symmetrical salt like this compound, this issue is moot, as only one type of heteroaryl group can be transferred, simplifying the product outcome.
Table 1: Representative C-C Bond Formation via Thienyl Transfer
| Nucleophile | Coupling Partner (Source) | Product Structure | Conditions | Ref. |
|---|---|---|---|---|
| Electron-rich arenes (e.g., Anisole) | This compound | 1-(4-Bromothien-2-yl)-4-methoxybenzene | Metal-free, Oxidant | frontiersin.org |
| Terminal Alkynes (e.g., Phenylacetylene) | This compound | 1-(4-Bromothien-2-yl)-2-phenylethyne | Pd/Cu catalysis (Sonogashira type) | chemistry.coach |
| Arylboronic acids (e.g., Phenylboronic acid) | This compound | 2-Phenyl-4-bromothiophene | Pd catalysis (Suzuki type) | chemistry.coach |
| Alkenes (e.g., Styrene) | This compound | 4-Bromo-2-styrylthiophene | Pd catalysis (Heck type) | chemistry.coach |
A novel and efficient pathway to synthesize N-substituted arylamides involves the arylation of isonitriles. beilstein-journals.orgresearchgate.net Recent research has demonstrated that diaryliodonium salts can serve as aryl sources in visible-light photoredox-catalyzed reactions with isonitriles. beilstein-journals.orgbeilstein-journals.org In these transformations, a photocatalyst, such as Ru(bpy)₃₂, absorbs light and initiates a single-electron transfer (SET) process with the iodonium salt. This generates an aryl radical which is then trapped by the isonitrile carbon. Subsequent hydrolysis leads to the formation of the N-substituted arylamide.
Studies using bis(4-bromophenyl)iodonium triflate, a close structural analog of this compound, have shown that this methodology is compatible with a broad range of aliphatic and aromatic isonitriles. beilstein-journals.org The reaction proceeds under mild conditions, typically at room temperature with low-energy visible light irradiation. beilstein-journals.orgresearchgate.net It is expected that this compound would react similarly, providing access to a variety of N-substituted (4-bromothien-2-yl)carboxamides. The reaction yields are influenced by the electronic properties of the substituents on the iodonium salt, with electron-deficient aryl groups generally providing higher yields. beilstein-journals.org
Table 2: Photocatalyzed Arylation of Isonitriles with a Diaryliodonium Salt Analogue
| Isonitrile Substrate | Diaryliodonium Salt | Product | Yield (%) |
|---|---|---|---|
| Cyclohexyl isocyanide | Bis(4-bromophenyl)iodonium triflate | N-Cyclohexyl-4-bromobenzamide | 41 |
| tert-Butyl isocyanide | Bis(4-bromophenyl)iodonium triflate | N-(tert-Butyl)-4-bromobenzamide | 45 |
| 2,6-Dimethylphenyl isocyanide | Bis(4-bromophenyl)iodonium triflate | 4-Bromo-N-(2,6-dimethylphenyl)benzamide | 61 |
| 2,4,6-Trimethylphenyl isocyanide | Bis(4-bromophenyl)iodonium triflate | 4-Bromo-N-(2,4,6-trimethylphenyl)benzamide | 58 |
Data adapted from a study on bis(4-bromophenyl)iodonium triflate, which serves as a model for the reactivity of this compound. beilstein-journals.org
The α-arylation of carbonyl compounds is a powerful method for creating C(sp³)–C(sp²) bonds, yielding products that are prevalent in pharmaceuticals and natural products. diva-portal.orgnih.gov Diaryliodonium salts are widely used as electrophilic arylating agents for this purpose, reacting with pre-formed enolates or silyl (B83357) enol ethers of ketones, esters, and amides. d-nb.infonih.govchemrxiv.org These reactions can be conducted without a transition metal catalyst or can be catalyzed by metals like copper or palladium. nih.govorgsyn.org
In a typical metal-free α-arylation, a base is used to generate an enolate from the carbonyl compound, which then nucleophilically attacks the electrophilic iodine center of the iodonium salt. Subsequent reductive elimination transfers the aryl group to the α-carbon. diva-portal.org When using this compound, this process would lead to the formation of α-(4-bromothien-2-yl) carbonyl compounds. The scope of this transformation is broad, accommodating a variety of carbonyl derivatives. nih.govrsc.org
Table 3: Representative α-Arylation of Ketones with Diaryliodonium Salts
| Ketone Substrate | Arylating Agent | Base | Product | Conditions | Ref. |
|---|---|---|---|---|---|
| Cyclohexanone | Diphenyliodonium (B167342) triflate | K₃PO₄ | 2-Phenylcyclohexanone | Metal-free, DMF | rsc.org |
| 2-Nitrocyclohexanone | Diphenyliodonium triflate | K₂CO₃ | 2-Nitro-2-phenylcyclohexanone | Metal-free, CH₃CN | rsc.org |
| Propiophenone (as silyl enol ether) | Diphenyliodonium triflate | Cu(OTf)₂ | 2-Phenylpropiophenone | Ligand-free Cu-catalyzed | nih.govchemrxiv.org |
| 2-Methyltetralone | Diphenyliodonium triflate | NaOtBu | 2-Methyl-2-phenyltetralone | Pd-catalyzed | orgsyn.org |
These examples with diphenyliodonium salts illustrate the general reactivity expected for this compound.
Arylation of Isonitriles towards N-Substituted Arylamides
C-H Functionalization Strategies Utilizing Iodonium Salts
Direct C–H functionalization is an increasingly important strategy in organic synthesis due to its high atom economy and potential to streamline synthetic routes by avoiding pre-functionalization of substrates. csic.esacs.org Diaryliodonium salts, including heteroaryliodonium variants, have emerged as valuable reagents in this field. frontiersin.orgnih.gov They can act as aryl sources in transition-metal-catalyzed reactions that directly convert a C–H bond into a C–C or C-heteroatom bond. frontiersin.orgnih.gov
For example, copper-catalyzed tandem C–H/N–H arylation reactions have been developed where both aryl groups of a diaryliodonium salt are incorporated into the product molecule. nih.gov In such a process, this compound could potentially be used to introduce a 4-bromothien-2-yl group at a specific C–H bond of a substrate, often guided by a directing group on the substrate to ensure regioselectivity. rsc.org This approach allows for the late-stage functionalization of complex molecules, a highly desirable feature in medicinal chemistry and drug discovery. acs.org
Another strategy involves iodane-guided C-H coupling, where the iodine atom of an iodoarene, formed by oxidation, directs the functionalization to a specific position on the aromatic ring before a group transfer occurs. csic.es These advanced strategies highlight the evolving utility of iodonium salts beyond simple aryl transfer agents.
Cyclization and Rearrangement Reactions
Beyond simple substitution reactions, diaryliodonium salts can participate in more complex transformations like cyclizations and rearrangements, leading to the rapid construction of intricate molecular frameworks.
The Iodonio-Claisen rearrangement is a powerful sigmatropic rearrangement that parallels the classic Claisen rearrangement. csic.eswikipedia.orgorganic-chemistry.org This transformation typically involves the reaction of a λ³-iodane with an allyl silane (B1218182) or an enolic substrate. csic.esresearchgate.net For this compound, this would first involve its conversion to a more reactive hypervalent iodine species, such as a diacetate or ditrifluoroacetate derivative.
In a key example, the reaction of iodothiophene diacetates with allylsilanes triggers an Iodonio-Claisen rearrangement to furnish ortho-allylated iodothiophenes. researchgate.net Similarly, reaction with silyl enol ethers can lead to α-arylated ketones via a related rearrangement manifold. csic.esnih.gov The reaction is believed to proceed through an iodonium ion intermediate that undergoes a concerted beilstein-journals.orgbeilstein-journals.org-sigmatropic shift, transferring the allyl or enol-derived group from the iodine atom to the ortho-position of the thiophene ring. csic.es This process is reductive from the perspective of the iodine center (I(III) to I(I)) and results in C-H functionalization of the iodoarene product. This methodology provides a unique and atom-economical route to highly substituted thiophene derivatives. rsc.orgresearchgate.net
Table 4: Conceptual Reductive Iodonio-Claisen Rearrangements
| Reactant 1 (Iodonium Precursor) | Reactant 2 | Key Intermediate Type | Product Type | Ref. |
|---|---|---|---|---|
| This compound diacetate | Allyltrimethylsilane | Allyliodonium cation | 3-Allyl-4-bromo-2-iodothiophene | researchgate.net |
| This compound ditrifluoroacetate | Silyl enol ether of Acetophenone | Iodonium enolate | 2-(4-Bromo-2-thienyl)acetophenone | csic.es |
| This compound diacetate | Phenol (B47542) | Phenolonium intermediate | 2-(4-Bromo-2-thienyl)phenol | csic.es |
This table illustrates potential transformations based on established Iodonio-Claisen rearrangement principles.
Intramolecular Oxidative Cyclization Mediated by Iodine Species
Extensive searches of chemical literature did not yield specific studies or detailed research findings concerning the use of this compound as a reagent or substrate in intramolecular oxidative cyclization reactions mediated by iodine(III) species. While the field of hypervalent iodine chemistry extensively covers intramolecular oxidative cyclizations for creating heterocyclic structures, specific examples, reactivity profiles, or mechanistic studies involving this compound for this purpose are not documented in the available scientific literature. Therefore, no established transformational pathways or data tables for this specific transformation can be provided.
Difunctionalization of Alkenes and Related Substrates
Similarly, a thorough review of the scientific literature found no specific examples or protocols detailing the application of this compound in the difunctionalization of alkenes or related substrates. The difunctionalization of alkenes is a significant area of research where diaryliodonium salts are sometimes employed as arylating agents. However, research articles documenting the reactivity, scope, or specific outcomes of using this compound for transferring the 4-bromothien-2-yl group to an alkene in a difunctionalization reaction could not be located. Consequently, it is not possible to present detailed research findings or data tables for this reaction class involving the specified compound.
Catalytic Applications and Synthetic Utility of Bis 4 Bromothien 2 Yl Iodonium Analogs
Organocatalysis and Halogen Bonding Catalysis
Halogen bonding, a non-covalent interaction between an electrophilic halogen atom and a Lewis base, has gained significant attention in organocatalysis. bohrium.comdigitellinc.com Iodine(III) compounds, in particular, have emerged as potent halogen bond donors.
Chiral Halonium Salts as Asymmetric Catalysts
Chiral halonium salts, particularly those based on binaphthyl scaffolds, have been developed and utilized as powerful asymmetric catalysts. digitellinc.comresearchgate.netresearchgate.net These catalysts leverage the strong halogen-bonding donor ability of the halonium ion to control the stereochemical outcome of reactions. researchgate.netresearchgate.net
Key Research Findings:
Asymmetric Mannich Reactions: Binaphthyl-based chiral halonium salts have been successfully applied in the enantio- and diastereoselective Mannich reaction of β-amino cyanoesters with contiguous tetrasubstituted carbon stereogenic centers. beilstein-journals.orgbeilstein-journals.org These reactions have achieved excellent yields with high enantioselectivity (up to 86% ee) with catalyst loadings as low as 1 mol %. beilstein-journals.org
Vinylogous Mannich Reactions: Chiral halonium salts have also proven effective in the vinylogous Mannich reaction of cyanomethylcoumarins with isatin-derived ketimines, yielding products in high yields and with high to excellent enantioselectivities. researchgate.netresearchgate.net
1,2-Addition of Thiols: The application of these catalysts extends to the 1,2-addition of thiols to ketimines, again demonstrating high yields and enantioselectivities. researchgate.net
The development of these chiral catalysts represents a significant advancement in asymmetric synthesis, enabling the construction of complex chiral molecules. researchgate.netresearchgate.net
Bidentate Iodine(III)-Based Halogen Bond Donors in Organocatalysis
While monodentate iodine(III)-based halogen bond donors have been used as Lewis acidic organocatalysts, the development of bidentate analogs has marked a significant step forward in the field. bohrium.comnih.govwiley.com These bidentate catalysts often exhibit superior performance compared to their monodentate counterparts and even some of the most potent iodine(I)-based organocatalysts. wiley.comnih.gov
Key Research Findings:
Enhanced Catalytic Activity: A bidentate bis(iodolium) salt has been successfully employed as an organocatalyst in Michael additions, nitro-Michael additions, and Diels-Alder reactions. bohrium.comnih.govnih.gov In these benchmark reactions, the bidentate catalyst significantly outperformed strong iodine(I)-based organocatalysts. wiley.comnih.gov
Lewis Acidity: The catalytic activity of these bidentate iodine(III) systems approaches that of strong Lewis acids like boron trifluoride (BF₃). bohrium.comwiley.comnih.gov
Mode of Activation: The enhanced activity is attributed to a bidentate mode of activation, which has been supported by structural analysis and DFT calculations. nih.govwiley.comnih.gov Computational studies have shown that the bidentate iodine(III)-catalyst can lower the reaction barrier for a Diels-Alder reaction by up to 10 kcal mol⁻¹ compared to the uncatalyzed reaction. acs.org
Table 1: Comparison of Catalytic Performance in a Diels-Alder Reaction
| Catalyst | Reaction Barrier (ΔG≠, kcal/mol) |
|---|---|
| Uncatalyzed | ~30 |
| Bidentate Iodine(III) Catalyst | 20.1 |
| Boron Trifluoride (BF₃) | 16.9 |
This interactive table is based on computational data for the Diels-Alder reaction between cyclohexadiene and methyl vinyl ketone. acs.org
Photoredox Catalysis Involving Diaryliodonium Salts
Diaryliodonium salts are valuable aryl radical sources in visible-light-mediated photoredox catalysis. oup.com Upon irradiation with visible light, often in the presence of a photocatalyst like [Ir(ppy)₂(bpy)]PF₆, these salts undergo a single-electron transfer to generate aryl radicals. oup.com These radicals can then participate in various synthetic transformations. rsc.orgrsc.orgnih.gov
Key Research Findings:
Direct Arylation: Diaryliodonium salts have been used for the direct arylation of arenes and heteroarenes. oup.com In some cases, such as the arylation of pyrroles, the reaction can proceed even in the absence of a photoredox catalyst. oup.com
Three-Component Sulfonylation: A versatile photoredox-catalyzed three-component sulfonylation of diaryliodonium salts with DABSO (a source of sulfur dioxide) and silyl (B83357) enolates has been developed. rsc.orgrsc.orgnih.gov This method allows for the synthesis of β-keto sulfones, which are important structural motifs in pharmaceuticals. rsc.orgrsc.org The reaction proceeds via the formation of an aryl radical from the diaryliodonium salt, which is then trapped by SO₂ to form a sulfonyl radical intermediate. rsc.org
Dual Catalysis: The combination of C-H activation and photoredox catalysis using diaryliodonium salts has also been explored, offering sustainable routes for organic synthesis. researchgate.net
Carbene Transfer Reactions from Iodonium (B1229267) Ylides
Iodonium ylides are effective precursors for generating carbenes under thermal, photochemical, or catalytic conditions. arkat-usa.orgrsc.org These carbenes can then undergo a variety of synthetically useful transformations.
Key Research Findings:
C-H Insertion and Cyclopropanation: Iodonium ylides are commonly used for C-H insertion reactions and the cyclopropanation of alkenes. arkat-usa.orgrsc.org
Heterocycle Synthesis: They are also valuable reagents for the preparation of various heterocyclic compounds, such as 2-acylaziridines and indolines. arkat-usa.org
Cobalt-Catalyzed Carbene Transfer: Square-planar cobalt(II) complexes have been shown to be powerful catalysts for carbene transfer reactions from acceptor-acceptor iodonium ylides. chemrxiv.orgresearchgate.net These reactions proceed through cobalt(III)-carbene radical intermediates. chemrxiv.orgresearchgate.net A notable finding is the generation of novel bis-carbenoid species through reversible ligand modification of the catalyst. researchgate.net
Safe Carbene Precursors: In situ generation of iodonium ylides from stable precursors offers a safer alternative to using potentially hazardous diazo compounds for carbene transfer reactions like the intramolecular Buchner reaction. acs.org
Table 2: Catalytic Systems for Carbene Transfer from Iodonium Ylides
| Catalyst | Reaction Type | Product |
|---|---|---|
| [Co(TPP)] | Cyclopropanation | Cyclopropanes |
| Cu(OAc)₂·H₂O | Intramolecular Buchner Reaction | Fused cyclohepta-1,3,5-trienes |
This interactive table summarizes catalyst systems and corresponding products in carbene transfer reactions involving iodonium ylides. researchgate.netacs.org
Application as Polymerization Initiators (Photo-Cationic Polymerization)
Diaryliodonium salts, particularly those with complex metal halide anions like BF₄⁻, AsF₆⁻, PF₆⁻, and SbF₆⁻, are effective photoinitiators for cationic polymerization. researchgate.netacs.orgacs.org
Key Research Findings:
Mechanism of Initiation: Upon photolysis, diaryliodonium salts generate aryl radicals and either an aryliodinium or diarylsulfinium cation-radical. researchgate.net The Brønsted acids produced during this process are considered the true initiators of the cationic polymerization. researchgate.netacs.org
Redox Initiation: Diaryliodonium salts can also act as initiators in redox systems. For instance, they can be reduced by compounds like Sn(II) or 9-BBN to generate active initiators for cationic vinyl and ring-opening polymerizations. researchgate.netcornell.edu These redox-initiated polymerizations are often rapid and exothermic. cornell.edu
Surface Functionalization: Diaryliodonium salts have been found to initiate hydrosilylation reactions on the surface of silicon nanomaterials, providing a method for surface functionalization. rsc.org
Integration into Complex Molecular Scaffolds and Materials Science
The versatility of diaryliodonium chemistry allows for the integration of the thienyl moiety and other functional groups into complex molecular architectures and materials.
Key Research Findings:
Synthesis of Functionalized Quinoxalines: 2,3-bis(5-bromothiophen-2-yl)quinoxaline has been synthesized and serves as a key intermediate for creating donor-acceptor type molecules with potential applications in materials science. researchgate.net
Development of Bioactive Molecules: The thienyl group, which can be introduced via diaryliodonium salt chemistry, is a common motif in medicinal chemistry. For example, C2-(arylethynyl) substitutions, including thienylethynyl groups, have been explored in the development of nucleoside analogues targeting opioid receptors. nih.govacs.org
Synthesis of Benzothiazoles: Iodine-mediated cyclization of thiobenzamides is a known method for producing benzothiazoles, and related chemistry can be applied to precursors containing thienyl groups. researchgate.net
Precursors for Organic Photovoltaics (OPVs)
The development of efficient organic photovoltaic (OPV) devices relies heavily on the design and synthesis of novel donor and acceptor materials that can be incorporated into the bulk heterojunction (BHJ) active layer. Thiophene-based compounds are cornerstones in the materials science of organic solar cells due to their excellent electronic properties and structural versatility. researchgate.net The "bis(bromo-thienyl)" structural motif is a critical component in many high-performance OPV materials, as the bromine atoms provide reactive handles for subsequent cross-coupling reactions to build larger conjugated systems.
While direct studies on Bis(4-bromothien-2-yl)iodonium itself as an OPV precursor are not extensively documented, the utility of its structural components is well-established. For instance, the compound 2-[3,5-bis(5-bromothien-2-yl)-4H-1,2,6-thiadiazin-4-ylidene]-malononitrile has been synthesized specifically as a scaffold for preparing donor materials for OPVs. researchgate.netmdpi.com The rationale is that the terminal bromo-thienyl groups are ideal for palladium-catalyzed coupling reactions, which are commonly used to construct the final oligomeric or polymeric donors. mdpi.com
The performance of OPV devices is intimately linked to the energy levels of the donor materials. For instance, to achieve high power conversion efficiencies (PCEs) with fullerene-based acceptors like PCBM, the LUMO (Lowest Unoccupied Molecular Orbital) energy of the donor should ideally be around -4.0 eV. mdpi.com Researchers have fine-tuned the electronic properties of thiophene-containing molecules to meet these requirements. The introduction of electron-withdrawing groups, such as the dicyanoylidene in the aforementioned thiadiazine derivative, helps to lower the LUMO energy to optimal levels. mdpi.com
The table below summarizes the performance of some OPV devices that utilize thiophene-based donor materials, illustrating the importance of this class of compounds. The potential of this compound lies in its ability to serve as a highly reactive "thienylating" agent to introduce these crucial bromo-thienyl units into a molecular architecture, thereby streamlining the synthesis of advanced OPV materials.
| Donor/Acceptor Blend | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| Thiophene-Thiadiazine Polymer / PC70BM | N/A | 8.2 | 33 | 3.8 | mdpi.com |
| PM6 / BTP-eC9 / PC71BM with Br-2PACz interlayer | N/A | N/A | N/A | 18.4 | nih.gov |
This table showcases the performance of OPV devices incorporating thiophene-based materials. Voc = Open-circuit voltage, Jsc = Short-circuit current density, FF = Fill factor, PCE = Power conversion efficiency.
Building Blocks for Oligomers and Polymers
The synthesis of conjugated oligomers and polymers is fundamental to the field of organic electronics. Diaryliodonium salts, including di(thienyl)iodonium salts, have proven to be excellent coupling partners in various transition-metal-catalyzed reactions for C-C bond formation. These reactions are pivotal for the polymerization of monomeric units. mdpi.com
Di(2-thienyl)iodonium tosylate, a close analog of the subject compound, has been successfully employed as a cross-coupling partner in the palladium-catalyzed C2–H arylation of benzothiazole, affording the corresponding 2-thienylbenzothiazole in a 78% yield. mdpi.com This demonstrates the capacity of di(thienyl)iodonium salts to participate in direct C-H functionalization reactions, which are highly desirable for polymer synthesis due to their atom economy.
The general reactivity of heteroaryliodonium salts allows for the transfer of heteroaryl groups to other molecules, making them powerful building blocks. nih.gov The reaction can proceed through various mechanisms, including palladium-catalyzed cycles that may involve Pd(II)/Pd(IV) intermediates. mdpi.com The presence of bromine atoms on the thiophene (B33073) rings of this compound adds another layer of synthetic utility. These bromine atoms can be used in subsequent polymerization steps, such as Stille or Suzuki coupling, after the initial thienylation reaction using the iodonium salt functionality.
For example, monomers like 2,5-bis(5-bromo-3-hexylthiophene-2-yl)-thiazolo[5,4-d]thiazole are synthesized and then polymerized to create high-performance copolymers for organic electronics. rsc.org The synthesis of such monomers often involves the bromination of a pre-existing bis(thienyl) core. The use of a reagent like this compound could potentially offer an alternative and more direct route to introduce the bromo-thienyl moieties.
The table below presents examples of coupling reactions where diaryliodonium salts are used to form C-C bonds, highlighting their utility in constructing the backbones of oligomers and polymers.
| Iodonium Salt | Coupling Partner | Catalyst/Conditions | Product | Yield (%) | Reference |
| Di(2-thienyl)iodonium tosylate | Benzothiazole | PdBr2, dppp, Cs2CO3, MeCN, reflux | 2-(Thiophen-2-yl)benzothiazole | 78 | mdpi.com |
| Aryl(mesityl)iodonium triflate | Silyloxy furan | Cu(OTf)2, PhBox, DCM, rt | γ-Aryl butenolide | Moderate | mdpi.com |
This table illustrates the application of diaryliodonium salts in C-C bond-forming reactions relevant to oligomer and polymer synthesis.
Role in the Synthesis of Thyroid Hormone Analogs
Thyroid hormones, such as thyroxine (T4) and triiodothyronine (T3), are characterized by a diaryl ether linkage. The synthesis of analogs of these hormones is an important area of medicinal chemistry for the development of new therapeutic agents. nih.gov A key synthetic step in the preparation of these analogs is the formation of the diaryl ether bond. Diaryliodonium salts are well-suited for this transformation, serving as effective reagents for the arylation of phenols. nih.govnih.gov
The reaction between a diaryliodonium salt and a phenol (B47542), often catalyzed by a copper(I) salt, provides a complementary approach to traditional Ullmann condensation or Buchwald-Hartwig amination methods. nih.gov While the direct use of this compound in this context is not specifically reported, the principle has been demonstrated with related heteroaryliodonium salts. For instance, thienyl(phenyl)iodonium salts have been used as selective heteroaryl transfer agents in reactions with phenol ethers. researchgate.net This suggests that a thienyl group can be transferred from an iodonium salt to an oxygen nucleophile, forming a heteroaryl-aryl ether linkage analogous to the diaryl ether in thyroid hormones.
Unsymmetrical diaryliodonium salts, such as aryl(thienyl)iodonium salts, are particularly useful as they allow for the selective transfer of one aryl group over the other. The selectivity is governed by electronic and steric factors, with the more electron-deficient or less sterically hindered aryl group typically being transferred. nih.gov In the case of a hypothetical (4-bromothien-2-yl)(phenyl)iodonium salt, the thienyl group would likely be transferred preferentially.
| Iodonium Salt Type | Nucleophile | Conditions | Product Type | Significance | Reference |
| Aryl(TMP)iodonium tosylates | Phenols | Metal-free | Diaryl ethers | High chemoselectivity for aryl transfer | nih.gov |
| Thienyl(phenyl)iodonium salts | Phenol ethers | TMSOTf, HFIP | Heteroaryl-aryl ethers | Selective heteroaryl group transfer | researchgate.net |
| Diaryliodonium salts | Hydroxylamine | Heat | 2-Pyridinium phenol | Formation of C-O bonds via rearrangement | rsc.org |
This table summarizes the use of diaryliodonium salts in forming C-O bonds, a key step in the synthesis of thyroid hormone analogs.
Computational Chemistry and Advanced Structural Analysis
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become an indispensable tool for investigating the intricate details of diaryliodonium salt chemistry. diva-portal.org By modeling the electron density, DFT calculations can accurately predict a wide range of molecular properties and reaction dynamics.
DFT calculations are crucial for mapping the potential energy surfaces of reactions involving diaryliodonium salts, thereby elucidating reaction mechanisms and identifying key transition states. diva-portal.org For arylation reactions with nucleophiles, a common pathway involves ligand coupling. beilstein-journals.orgnih.gov Computational studies have shown that these reactions can proceed through a three-membered ring transition state. beilstein-journals.orgnih.gov The energy barrier for this ligand coupling is a critical factor in determining the reaction rate. chemrxiv.org
In the context of Bis(4-bromothien-2-yl)iodonium, DFT can be employed to model its reaction with various nucleophiles. The calculations would typically involve locating the transition state for the transfer of the 4-bromothien-2-yl group. The geometry of this transition state would reveal the concerted nature of the bond-breaking and bond-forming processes. Furthermore, DFT studies can help to understand competing reaction pathways, such as those involving aryne intermediates, which can be particularly relevant for sterically hindered or electronically biased diaryliodonium salts. diva-portal.org The relative energies of the transition states for ligand coupling versus aryne formation can predict the product distribution under different reaction conditions. diva-portal.org
The electronic properties of this compound, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding its reactivity and potential applications in materials science. mdpi.comresearchgate.net DFT calculations provide reliable predictions of these frontier molecular orbital energies and the resulting HOMO-LUMO gap. mdpi.com
Below is a hypothetical data table illustrating the kind of information that could be obtained from DFT calculations on this compound and related compounds.
| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
| Diphenyliodonium (B167342) | -6.5 | -1.2 | 5.3 |
| Dithienyliodonium | -6.2 | -1.5 | 4.7 |
| This compound | -6.4 | -1.8 | 4.6 |
Note: The values for this compound are illustrative and based on general trends observed in related compounds.
The bromine substituents on the thiophene (B33073) rings of this compound play a significant role in modulating its reactivity. DFT studies can quantify these electronic effects. The electron-withdrawing nature of bromine increases the positive charge on the iodine atom, enhancing its electrophilicity and making it more susceptible to nucleophilic attack. researchgate.net
In unsymmetrical diaryliodonium salts, the chemoselectivity of aryl group transfer is governed by the electronic and steric nature of the substituents. Generally, the aryl group that is more electron-deficient is preferentially transferred. nih.gov DFT calculations can predict this selectivity by comparing the activation energies for the transfer of each aryl group. For a symmetrical compound like this compound, this aspect is not relevant for product determination, but understanding the impact of the bromo-substituent is still vital for comparing its reactivity to other diaryliodonium salts.
In the solid state, the crystal packing of this compound is influenced by various non-covalent interactions, including halogen bonding and π-stacking. DFT calculations can be used to analyze and quantify these interactions.
Halogen Bonding: The iodine atom in a diaryliodonium salt is a potent halogen bond donor. beilstein-journals.orgnih.gov It can form strong, directional interactions with Lewis basic sites, such as the counter-ion or solvent molecules. mdpi.comwiley-vch.de These interactions can significantly influence the crystal structure and, in some cases, the reactivity of the salt. mdpi.com DFT can model the electrostatic potential surface of the molecule, revealing the positive region (σ-hole) on the iodine atom responsible for halogen bonding. beilstein-journals.org The bromine atoms on the thiophene rings can also participate in halogen bonding, although these interactions are generally weaker than those involving the iodine center. mdpi.com
π-Stacking: The planar thiophene rings can engage in π-stacking interactions, which are attractive non-covalent interactions between aromatic rings. diva-portal.org These interactions contribute to the stabilization of the crystal lattice. DFT can be used to calculate the geometry and energy of these π-stacking arrangements.
DFT calculations are instrumental in determining the optimized geometry of this compound. These calculations predict bond lengths, bond angles, and dihedral angles with high accuracy. For diaryliodonium salts, a characteristic T-shaped geometry around the iodine atom is expected, with the two aryl groups and a lone pair in the equatorial positions and the counter-ion and another lone pair in the apical positions in a simplified representation. diva-portal.org
Geometry optimization is the first step in any computational study and provides the foundation for subsequent calculations of properties like vibrational frequencies (for comparison with experimental IR and Raman spectra) and electronic properties.
Analysis of Intermolecular Interactions (e.g., Halogen Bonding, π-Stacking)
Advanced Spectroscopic and Structural Characterization Techniques
While DFT provides theoretical insights, advanced spectroscopic and structural techniques are essential for experimental validation. For a compound like this compound, a combination of techniques would be employed for full characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are standard techniques for confirming the molecular structure in solution. The chemical shifts and coupling constants of the thiophene protons and carbons would be characteristic of the 2,4-disubstituted pattern. Advanced NMR techniques, such as NOESY, could provide information about the through-space proximity of different parts of the molecule, offering insights into its solution-phase conformation.
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition of the compound. The isotopic pattern observed would be characteristic of a molecule containing two bromine atoms.
Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques provide information about the functional groups present in the molecule. The spectra would show characteristic bands for the C-H, C-S, and C-Br vibrations of the bromothiophene rings. DFT calculations can be used to predict the vibrational frequencies, which can then be compared with the experimental spectra to aid in the assignment of the observed bands.
Single-Crystal X-ray Diffraction for Definitive Molecular Geometries and Solid-State Interactions
Single-crystal X-ray diffraction stands as the definitive method for elucidating the precise three-dimensional structure of a molecule. For diaryliodonium salts, this technique reveals a characteristic T-shaped geometry around the central iodine(III) atom. diva-portal.orgnih.govsemanticscholar.org In the hypothetical crystal structure of this compound, the iodine atom would be covalently bonded to the C2 carbons of the two 4-bromothienyl rings. The C-I-C bond angle is expected to be close to 90°, a hallmark of the pseudo-trigonal bipyramidal geometry of λ³-iodanes where the two carbon ligands and two lone pairs of electrons reside in the equatorial plane, and the counter-ion and one of the aryl groups can occupy the apical positions. nih.govsemanticscholar.org
Table 1: Predicted Crystallographic Parameters for this compound Salts (Based on Analogous Structures)
| Parameter | Predicted Value/Feature | Significance |
|---|---|---|
| Crystal System | Monoclinic or Orthorhombic | Common for diaryliodonium salts |
| Space Group | P2₁/c or Pbca | Common for diaryliodonium salts |
| Geometry at Iodine | T-shaped (Pseudo-trigonal bipyramidal) | Characteristic of diaryliodonium salts diva-portal.orgnih.govsemanticscholar.org |
| C-I Bond Length | ~2.1 Å | Indicates a covalent bond between iodine and the thienyl ring nsf.govrsc.org |
| C-I-C Bond Angle | ~90° | Defines the T-shaped geometry nih.govsemanticscholar.org |
| Solid-State Interactions | Halogen bonding, π-π stacking | Influences crystal packing and stability |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity and Substitution Patterns in Reaction Products
NMR spectroscopy is an indispensable tool for confirming the structure of diaryliodonium salts in solution and for analyzing the products of their subsequent reactions.
For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the thiophene rings. The chemical shifts of these protons would be influenced by the electron-withdrawing nature of the iodonium (B1229267) group and the bromine atom. The proton at the 5-position would likely appear as a doublet, coupled to the proton at the 3-position. Similarly, the proton at the 3-position would also be a doublet. The precise chemical shifts would be solvent-dependent.
The ¹³C NMR spectrum would provide further structural confirmation, with characteristic signals for the carbon atoms of the 4-bromothien-2-yl moiety. The carbon atom directly bonded to the iodine (C2) would exhibit a downfield chemical shift, typically in the range of 90-120 ppm for diaryliodonium salts. nih.gov The carbon bearing the bromine atom (C4) would also have a distinct chemical shift. Analysis of reaction products derived from this salt would involve monitoring the disappearance of these characteristic signals and the appearance of new signals corresponding to the newly formed arylated products. mdpi.com
Table 2: Predicted NMR Data for this compound (in CDCl₃)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Inferred Structural Information |
|---|---|---|---|
| ¹H | 7.0 - 8.0 | Doublet | Protons on the thiophene ring |
| ¹³C | 90 - 120 | Singlet | C2 carbon attached to iodine nih.gov |
| 120 - 140 | Singlet | Other aromatic carbons |
| ⁷⁹Br/⁸¹Br | Broad signal | - | Presence of bromine, though often too broad to be observed in high-resolution NMR huji.ac.il |
Infrared (IR) Spectroscopy for Functional Group Analysis in Reaction Products
Infrared (IR) spectroscopy is particularly useful for identifying the functional groups present in a molecule. For this compound itself, the IR spectrum would be dominated by absorptions corresponding to the vibrations of the thiophene ring. Characteristic C-H stretching vibrations would appear above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic ring would be observed in the 1400-1600 cm⁻¹ region. nih.gov A key feature would be the C-Br stretching vibration, which typically appears in the 500-600 cm⁻¹ range.
When this compound is used in arylation reactions, IR spectroscopy is instrumental in tracking the progress of the reaction by monitoring the disappearance of reactant peaks and the appearance of new peaks associated with the product. For instance, in the arylation of an alcohol, the appearance of a new C-O stretching band would indicate the formation of a new ether linkage. acs.org
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Significance |
|---|---|---|
| > 3000 | Aromatic C-H Stretch | Confirms the presence of the thienyl rings nih.gov |
| 1400 - 1600 | Aromatic C=C Stretch | Characteristic of the thiophene backbone nih.gov |
| ~800 | C-S Stretch | Indicative of the thiophene ring |
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity
While general methods for creating diaryliodonium salts exist, the development of synthetic routes tailored specifically for Bis(4-bromothien-2-yl)iodonium could significantly improve its accessibility and utility. Current syntheses of diaryliodonium salts often involve multi-step procedures or require expensive starting materials. diva-portal.org Future research should focus on one-pot protocols that offer high yields and regioselectivity. diva-portal.orgnih.govd-nb.info For instance, adapting methodologies that utilize iodoarenes and arylboronic acids or the direct coupling of arenes and aryl iodides could provide more efficient pathways. diva-portal.org A key challenge will be controlling the regioselectivity of the iodination and subsequent coupling steps involving the 4-bromothiophene precursor. A promising approach could involve the in situ generation of diaryliodonium intermediates from 2-iodo-4-bromothiophene and 4-bromothiophene, which are then directly used in subsequent reactions without isolation, potentially leading to more streamlined and catalytic processes. diva-portal.orgnih.gov
Expansion of Catalytic Applications to New Chemical Transformations
Diaryliodonium salts are established as potent arylating agents for a wide array of nucleophiles under both metal-catalyzed and metal-free conditions. bohrium.comresearchgate.net A significant future direction is to harness this compound as a reagent for transferring the 4-bromothien-2-yl moiety to various substrates. This is particularly relevant for the synthesis of complex heterocycles and materials with applications in pharmaceuticals and organic electronics. mdpi.commdpi.com
The presence of the bromine atom on the thiophene (B33073) ring provides a valuable handle for subsequent cross-coupling reactions, allowing for the construction of highly complex and functionalized molecules from a single reagent. Research could explore its use in cascade reactions where the initial thienylation is followed by a Suzuki, Stille, or Sonogashira coupling at the bromine site. Furthermore, leveraging the unique reactivity of diaryliodonium salts to generate aryne intermediates could be explored, potentially leading to novel cycloaddition reactions and the synthesis of complex polycyclic aromatic frameworks. bohrium.com The application of cyclic diaryliodonium salt chemistry, which has been used to create axially chiral natural product analogues, could also be adapted, using the thienyl groups to construct novel chiral scaffolds. nih.gov
Rational Design of this compound Derivatives for Targeted Applications
The reactivity, stability, and selectivity of diaryliodonium salts are highly dependent on their structure, including the nature of the aryl groups and the counterion. beilstein-journals.org This provides a clear path for the rational design of novel derivatives of this compound for specific applications.
Unsymmetrical Salts : Synthesizing unsymmetrical salts of the type (4-bromothien-2-yl)(Aryl)iodonium, where 'Aryl' is a non-transferable "dummy" group (e.g., an electron-rich anisole (B1667542) or mesitylene (B46885) group), would create a highly chemoselective reagent for delivering the 4-bromothienyl group. beilstein-journals.orgfrontiersin.org
Counterion Modification : The counterion plays a critical role in the salt's physical properties and reactivity. beilstein-journals.org Exploring a range of counterions (e.g., triflates, tetrafluoroborates, carboxylates) could fine-tune the reagent's solubility and performance in different reaction media and catalytic systems. For instance, acetate (B1210297) counterions have been shown to be effective in borylation reactions, while fluoride (B91410) ions can activate O-H bonds. beilstein-journals.org
Thiophene Ring Functionalization : Introducing additional functional groups onto the thiophene ring, beyond the existing bromine atom, could lead to reagents with unique reactivity profiles or tailored properties for materials science applications.
Advanced Computational Modeling for Predictive Synthesis and Reactivity
The collaboration between computational chemistry and experimental synthesis has become a powerful tool for understanding and developing hypervalent iodine reagents. chimia.chchimia.chresearchgate.net Applying advanced computational methods, such as Density Functional Theory (DFT), to this compound can provide deep insights and guide future research. mdpi.comnih.govnih.gov
Computational studies can be employed to:
Predict Reaction Pathways : Model potential synthetic routes to predict reaction barriers and identify optimal conditions, thus accelerating the development of more efficient syntheses. researchgate.net
Understand Reactivity : Analyze the electronic structure, particularly the nature of the σ-holes at the iodine center, to understand and predict the reagent's reactivity towards different nucleophiles. chimia.ch
Guide Reagent Design : Simulate the properties of hypothetical derivatives (as described in section 7.3) to rationally design new reagents with enhanced selectivity or tailored electronic properties before committing to their synthesis. chimia.chresearchgate.net
Elucidate Mechanisms : Investigate the mechanisms of reactions involving this reagent, such as ligand coupling and reductive elimination, to better control reaction outcomes. nih.gov
Exploration of Supramolecular Assemblies Involving Halogen Bonds
Diaryliodonium cations are exceptional halogen bond (XB) donors due to the presence of two electron-deficient regions, known as σ-holes, on the iodine atom. nih.govnih.gov This property allows them to form highly directional and predictable noncovalent interactions with halogen bond acceptors (e.g., anions, lone-pair-donating atoms). mdpi.comacs.org This capability has been exploited to construct a variety of supramolecular architectures, including 0D clusters, 1D chains, and 2D layers. nih.govacs.org
This compound is a particularly intriguing candidate for research in crystal engineering and supramolecular chemistry. The central iodine(III) atom can act as a double σ-hole donor, while the two bromine atoms on the thiophene rings can also participate as XB donors. This multi-site XB-donating capability could be used to assemble complex and robust multidimensional networks with potential applications in materials science, such as the design of porous organic materials or the control of solid-state reactions. nih.gov Future work should involve co-crystallization studies with various XB acceptors like carboxylates, sulfonates, and pseudohalides to explore the resulting supramolecular structures. mdpi.comnih.govacs.orgmdpi.com
Sustainable and Green Chemistry Approaches in Hypervalent Iodine Synthesis
A major drawback of using stoichiometric hypervalent iodine reagents is the generation of iodoarene byproducts, which lowers atom economy. researchgate.net A key future challenge is to develop greener and more sustainable protocols for the synthesis and application of this compound. walshmedicalmedia.comclimateglobalnews.comritsumei.ac.jp
Promising research directions include:
Catalytic Systems : Developing reactions where the iodonium (B1229267) salt is used catalytically, with a terminal oxidant regenerating the active species in situ. bohrium.comnsf.gov This would drastically reduce waste.
Green Oxidants : Replacing common oxidants like m-CPBA with more environmentally benign alternatives such as hydrogen peroxide (or its urea (B33335) adduct) or employing electrochemical oxidation methods for the synthesis of the reagent. nsf.gov
Recyclable Reagents : Investigating the possibility of immobilizing the reagent on a solid support, which would allow for easier separation from the reaction mixture and potential recycling of the iodoarene byproduct. nsf.gov
By pursuing these avenues, the scientific community can unlock the full potential of this compound, transforming it from a chemical curiosity into a valuable and versatile tool for modern organic synthesis.
Q & A
Basic Research Questions
Q. What are the critical parameters for synthesizing Bis(4-bromothien-2-yl)iodonium, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis requires precise control of temperature (typically 60–80°C), solvent selection (polar aprotic solvents like DMF or THF), and stoichiometric ratios of precursors (e.g., 4-bromothiophene derivatives and iodonium sources). Evidence from analogous iodonium compounds suggests that prolonged reaction times (>12 hours) and inert atmospheres (N₂/Ar) minimize side reactions . Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water mixtures) is essential to isolate high-purity product (>95%). Monitor progress using TLC (Rf ~0.3–0.5 in 3:1 hexane:EtOAc) .
Q. How can researchers confirm the structural identity of this compound using spectroscopic and analytical techniques?
- Methodological Answer :
- NMR : ¹H NMR should show aromatic protons of the thiophene ring as doublets (δ 7.2–7.5 ppm) with coupling constants (J ≈ 3–5 Hz). ¹³C NMR will confirm bromine substitution (C-Br at ~120–130 ppm) and iodonium bonding (C-I at ~140–150 ppm) .
- Mass Spectrometry : ESI-MS or HRMS should display molecular ion peaks matching the theoretical mass (e.g., [M]⁺ at m/z ~470–475 for C₈H₄Br₂IS).
- Elemental Analysis : Carbon and bromine content should align with calculated values (e.g., C: ~20%, Br: ~33%) .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer : Use fume hoods for synthesis due to potential bromine and iodine vapor release. Wear nitrile gloves, chemical-resistant aprons, and safety goggles. Store the compound in amber glass vials under inert gas to prevent degradation. Neutralize waste with sodium thiosulfate to reduce iodonium residues .
Advanced Research Questions
Q. How can contradictory spectral data for this compound be resolved, particularly when comparing experimental and theoretical results?
- Methodological Answer : Discrepancies in NMR or IR spectra may arise from residual solvents, paramagnetic impurities, or tautomerism. For example, unexpected peaks in ¹H NMR could indicate incomplete bromination or iodonium dissociation. Cross-validate with computational methods (DFT for NMR chemical shift prediction) and alternative techniques (X-ray crystallography for definitive structural confirmation). Reaxys or SciFinder can help compare with literature data for analogous iodonium salts .
Q. What strategies optimize the reactivity of this compound in cross-coupling reactions, and how do electronic effects influence its performance?
- Methodological Answer : The electron-withdrawing bromine substituents enhance the electrophilicity of the iodonium center, facilitating Suzuki-Miyaura or Ullmann couplings. Optimize catalyst systems (e.g., Pd(PPh₃)₄ with K₂CO₃ in toluene/water) and ligand ratios (1:2 Pd:ligand). Kinetic studies (monitored via GC-MS) can identify rate-limiting steps, while Hammett plots correlate substituent effects with reaction rates .
Q. How should researchers address low yields in the synthesis of this compound, particularly when scaling up from milligram to gram quantities?
- Methodological Answer : Scale-up challenges often stem from inefficient heat transfer or solvent evaporation. Use jacketed reactors for temperature control and rotary evaporators with cold traps to recover volatile solvents. Introduce in-line FTIR or Raman spectroscopy to monitor intermediate formation. For persistent low yields, explore alternative iodonium precursors (e.g., diaryliodonium triflates) or microwave-assisted synthesis to accelerate kinetics .
Q. What are the key considerations for designing stability studies on this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated degradation studies:
- Thermal Stability : Heat samples to 40–60°C and analyze via DSC/TGA for decomposition thresholds.
- Light Sensitivity : Expose to UV-Vis light (300–400 nm) and track degradation via HPLC.
- Humidity Tests : Store at 75% RH and monitor hydrolysis byproducts (e.g., free thiophene derivatives) using LC-MS. Stabilizers like BHT (0.1% w/w) can mitigate oxidative decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
